molecular formula C19H21F2N3O3S B2852601 3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897618-66-5

3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2852601
CAS No.: 897618-66-5
M. Wt: 409.45
InChI Key: OKSJKELWSASEKW-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium tert-butoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-16-4-6-18(7-5-16)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)15-2-1-3-17(21)14-15/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJKELWSASEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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